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Cat. No.: B15496157 Get Quote

Introduction

SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR).[1]

[2] By blocking the binding of glucagon to its receptor, SCH 900822 effectively inhibits

downstream signaling pathways that lead to hepatic glucose production, specifically

glycogenolysis and gluconeogenesis.[1] This mechanism of action makes SCH 900822 a

compound of significant interest in the research and development of therapies for type 2

diabetes.[1]

Radiolabeled glucose uptake assays are fundamental tools for studying cellular metabolic

activity and the efficacy of compounds that modulate glucose transport.[3] These assays

typically utilize a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose ([3H]-2-DG),

which is transported into cells by glucose transporters (GLUTs). Once inside the cell, 2-DG is

phosphorylated by hexokinase, trapping the resulting 2-deoxy-D-glucose-6-phosphate within

the cell.[3][4] The accumulation of radioactivity is directly proportional to the rate of glucose

uptake. This application note provides a detailed protocol for utilizing a radiolabeled glucose

uptake assay to evaluate the effects of SCH 900822 on cellular glucose metabolism.

Principle of the Assay

The primary application of a glucose uptake assay in the context of SCH 900822 is to assess

its effects on glucose transport in insulin-sensitive tissues (e.g., skeletal muscle, adipocytes) or
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glucagon-responsive tissues (e.g., hepatocytes). While SCH 900822's primary mechanism is

the reduction of hepatic glucose output, understanding its potential secondary effects on

peripheral glucose uptake is crucial for a complete pharmacological profile. This assay can

determine whether SCH 900822 directly or indirectly influences the rate at which cells import

glucose from the extracellular environment.

Data Presentation
The quantitative results from radiolabeled glucose uptake assays investigating SCH 900822
can be summarized for clear comparison. The following table illustrates a typical data structure.

Table 1: Effect of SCH 900822 on [3H]-2-Deoxy-D-Glucose Uptake in L6 Myotubes

Treatment
Group

Concentrati
on

Mean
Glucose
Uptake
(DPM/µg
protein)

Standard
Deviation

Fold
Change vs.
Control

p-value

Vehicle

Control
- 15,230 ± 980 1.00 -

Insulin

(Positive

Control)

100 nM 44,160 ± 2,150 2.90 < 0.001

SCH 900822 1 µM 16,010 ± 1,120 1.05 > 0.05

SCH 900822 10 µM 15,750 ± 1,050 1.03 > 0.05

SCH 900822

+ Glucagon

10 µM + 10

nM
14,980 ± 995 0.98 > 0.05

DPM: Disintegrations Per Minute. Data is hypothetical and for illustrative purposes.

Experimental Protocols
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Protocol 1: Cell-Based [3H]-2-Deoxy-D-Glucose Uptake
Assay
This protocol is designed for adherent cell lines, such as rat L6 skeletal muscle cells or HepG2

human liver cells, to measure the effect of SCH 900822 on glucose transport.

Materials:

Target cells (e.g., L6 myoblasts, HepG2 cells)

Cell culture medium (e.g., MEM or DMEM) with fetal bovine serum (FBS) and antibiotics

Phosphate-Buffered Saline (PBS)

Krebs-Ringer-HEPES (KRH) buffer

SCH 900822 stock solution (in DMSO)

Insulin (positive control)

[3H]-2-Deoxy-D-Glucose (radiolabeled tracer)

Unlabeled 2-Deoxy-D-Glucose

Cell lysis buffer (e.g., 0.1% SDS, 0.1N NaOH)

Scintillation cocktail

Multi-well plates (e.g., 24-well)

Liquid scintillation counter

BCA Protein Assay Kit

Procedure:

Cell Seeding and Differentiation:

Seed cells in a 24-well plate at a density that will result in a confluent monolayer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15496157?utm_src=pdf-body
https://www.benchchem.com/product/b15496157?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15496157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For L6 myoblasts, differentiate into myotubes by switching to a low-serum medium (e.g.,

2% horse serum) for 4-6 days.

Serum Starvation:

Prior to the assay, wash the cells once with warm PBS.

Incubate the cells in serum-free medium for 3-4 hours to lower basal glucose uptake.

Compound Incubation:

Prepare working solutions of SCH 900822 and insulin in KRH buffer.

Aspirate the starvation medium and wash the cells twice with warm KRH buffer.

Add KRH buffer containing the desired concentrations of SCH 900822, vehicle (DMSO), or

insulin (100 nM) to the respective wells.

Incubate the plate at 37°C in a 5% CO₂ incubator for the desired pre-treatment time (e.g.,

30-60 minutes).

Glucose Uptake Initiation:

Prepare a glucose uptake solution containing [3H]-2-Deoxy-D-Glucose (final concentration

~0.5-1.0 µCi/mL) and unlabeled 2-Deoxy-D-Glucose in KRH buffer.

Add the glucose uptake solution to each well to initiate the uptake reaction.

Incubate for a short period during which uptake is linear (e.g., 10-15 minutes).[5]

Termination of Uptake:

To stop the reaction, aspirate the uptake solution and immediately wash the cells three

times with ice-cold PBS. This removes extracellular radiolabeled glucose.

Cell Lysis:

Add cell lysis buffer to each well and incubate for 30 minutes at room temperature with

gentle agitation to ensure complete lysis.
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Measurement of Radioactivity:

Transfer an aliquot of the cell lysate from each well into a scintillation vial.

Add scintillation cocktail to each vial.

Measure the radioactivity (in DPM) using a liquid scintillation counter.

Protein Quantification:

Use a separate aliquot of the cell lysate from each well to determine the total protein

concentration using a BCA protein assay. This is crucial for normalizing the radioactivity

counts.

Data Analysis:

Normalize the DPM count for each well to its protein concentration (DPM/µg protein).

Calculate the mean, standard deviation, and statistical significance for each treatment

group relative to the vehicle control.

Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and

procedures involved in this research.
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Caption: Mechanism of SCH 900822 as a glucagon receptor antagonist.

Radiolabeled Glucose Uptake Assay Workflow
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Caption: Experimental workflow for the glucose uptake assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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